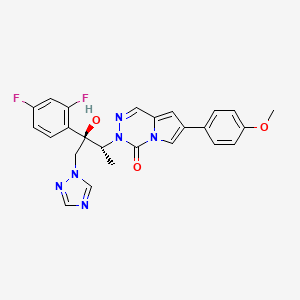
Antifungal agent 31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 31 is a synthetic compound designed to combat fungal infections. It is part of a broader class of antifungal agents that target various fungal pathogens, providing a crucial tool in the treatment of both superficial and systemic fungal infections. This compound is particularly noted for its efficacy against a wide range of fungal species, making it a valuable asset in medical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 31 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents like methanol or chloroform, and catalysts such as phosphoric acid or sulfuric acid. The reaction conditions often require controlled temperatures ranging from 25°C to 100°C, depending on the specific step in the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as the laboratory synthesis but is optimized for higher yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems ensures consistency and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal agent 31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogenation and alkylation are common substitution reactions that modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; temperatures between 0°C and 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between -10°C and 25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); temperatures between 25°C and 100°C.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties.
Applications De Recherche Scientifique
Antifungal agent 31 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in studies to understand the interaction between antifungal agents and fungal cell membranes.
Medicine: Investigated for its potential to treat various fungal infections, including those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.
Mécanisme D'action
The mechanism of action of antifungal agent 31 involves the disruption of fungal cell membrane integrity. The compound binds to ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability. This results in the leakage of essential cell contents and ultimately cell death. The molecular targets include enzymes involved in ergosterol biosynthesis, such as squalene epoxidase and lanosterol 14α-demethylase.
Comparaison Avec Des Composés Similaires
Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase.
Fluconazole: An azole antifungal that inhibits lanosterol 14α-demethylase.
Amphotericin B: A polyene antifungal that binds to ergosterol, similar to antifungal agent 31.
Uniqueness: this compound is unique in its broad-spectrum activity and its ability to overcome resistance mechanisms that affect other antifungal agents. Its synthetic versatility allows for the creation of various derivatives with enhanced properties, making it a valuable compound in the ongoing fight against fungal infections.
Propriétés
Formule moléculaire |
C25H22F2N6O3 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-7-(4-methoxyphenyl)pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C25H22F2N6O3/c1-16(25(35,13-31-15-28-14-30-31)22-8-5-19(26)10-23(22)27)33-24(34)32-12-18(9-20(32)11-29-33)17-3-6-21(36-2)7-4-17/h3-12,14-16,35H,13H2,1-2H3/t16-,25-/m1/s1 |
Clé InChI |
SQVRHWIZZFOWBI-PUAOIOHZSA-N |
SMILES isomérique |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N4C=C(C=C4C=N3)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
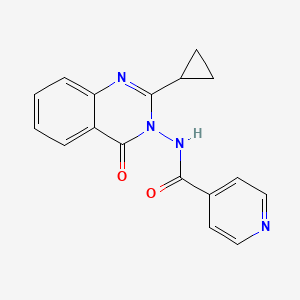
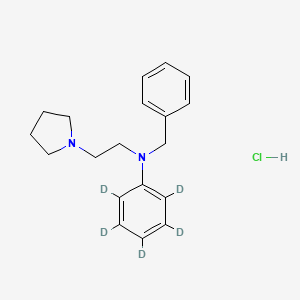
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
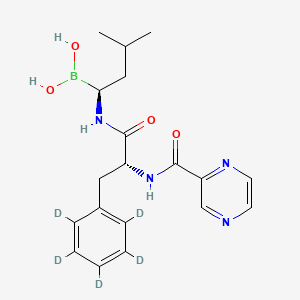
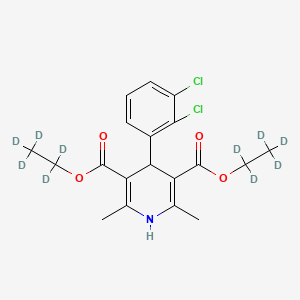

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)


